D3R Affinity Advantage of the 7-Hydroxy Motif Over the 6,7-Dimethoxy Analog
In a controlled structure-activity relationship study, the 6-methoxy-7-hydroxy-THIQ-containing ligand (analogue 7) demonstrated markedly stronger D3R binding affinity compared to its direct 6,7-dimethoxy-THIQ-containing counterpart (analogue 8). Molecular docking attributed this to multiple hydrogen bonds between the free phenol moiety of the 7-hydroxy group and Ser192 of D3R, an interaction missing when the hydroxy group is methylated [1].
| Evidence Dimension | D3R binding affinity (qualitative rank order) and molecular interaction |
|---|---|
| Target Compound Data | Stronger D3R affinity (ligand incorporating 6-methoxy-1,2,3,4-tetrahydroisoquinolin-7-ol as head group), with key H-bonds to Ser192. |
| Comparator Or Baseline | Weaker D3R affinity for ligand incorporating 6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline head group (analogue 8); absence of phenol-Ser192 H-bonds. |
| Quantified Difference | Qualitative rank order; direct H-bond interaction present vs. absent. |
| Conditions | In vitro radioligand binding assay at human cloned D3R; molecular docking into D3R crystal structure (PDB 3PBL). |
Why This Matters
For medicinal chemistry procurement, only the 7-hydroxy variant provides the critical hydrogen-bond donor pharmacophore required for high-affinity D3R engagement; the more common 6,7-dimethoxy building block is demonstrably inferior.
- [1] Gadhiya, S., Cordone, P., Pal, R. K., Gallicchio, E., Wickstrom, L., Kurtzman, T., Ramsey, S., & Harding, W. W. (2018). New Dopamine D3-Selective Receptor Ligands Containing a 6-Methoxy-1,2,3,4-tetrahydroisoquinolin-7-ol Motif. ACS Medicinal Chemistry Letters, 9(10), 990–995. View Source
